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Compound of Interest

Compound Name: 6-Nitropiperonyl alcohol

Cat. No.: B097566 Get Quote

Introduction: The Strategic Importance of the
Benzodioxole Moiety
In the landscape of medicinal chemistry, the 1,3-benzodioxole (or methylenedioxyphenyl)

scaffold is a privileged structure, appearing in numerous biologically active compounds. 6-
Nitropiperonyl alcohol, with its IUPAC name (6-nitro-1,3-benzodioxol-5-yl)methanol, is a key

functionalized intermediate that provides chemists with a versatile building block for complex

molecular architectures.[1] Its structure is distinguished by three key features: the rigid

benzodioxole ring, a reactive primary alcohol for subsequent elaboration, and a nitro group that

can be readily transformed into other functional groups, most notably an amine.[1]

This guide provides a comprehensive overview of the synthesis, properties, and application of

6-nitropiperonyl alcohol, demonstrating its utility as a precursor in synthetic pathways leading

to significant pharmaceutical agents. We will detail the robust, two-step synthesis from the

readily available starting material, piperonal, and illustrate its connection to the synthesis of

major pharmaceuticals by examining the role of its parent aldehyde in the construction of the

Tadalafil core structure.

Physicochemical Properties & Safety Data
Accurate characterization and safe handling are paramount in the laboratory. The tables below

summarize the key properties of 6-nitropiperonyl alcohol and its immediate precursor, 6-
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nitropiperonal.

Table 1: Properties of 6-Nitropiperonyl Alcohol

Property Value

CAS Number 15341-08-9

Molecular Formula C₈H₇NO₅

Molecular Weight 197.14 g/mol [1]

IUPAC Name (6-nitro-1,3-benzodioxol-5-yl)methanol

Appearance Yellow powder/solid

Purity Typically ≥95%

| Storage | Keep in a dark, dry place at room temperature[2] |

Table 2: Properties of 6-Nitropiperonal (Intermediate)

Property Value

CAS Number 712-97-0

Molecular Formula C₈H₅NO₅

Molecular Weight 195.13 g/mol [3][4]

Appearance Yellow fine crystalline powder[5][6]

Melting Point 93-94 °C[4][5][6]

| Storage | Hygroscopic, store under inert atmosphere in a refrigerator[5][6] |

Safety & Handling
Both 6-nitropiperonal and 6-nitropiperonyl alcohol should be handled with care in a well-

ventilated fume hood.
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6-Nitropiperonal: Causes skin and serious eye irritation. May cause respiratory irritation. It is

also sensitive to air and light.[6][7] Standard personal protective equipment (PPE), including

safety goggles, gloves, and a lab coat, is required.[7]

6-Nitropiperonyl Alcohol: May be harmful if swallowed and can cause skin and eye

irritation.[2][8] Standard PPE should be worn during handling.

Always consult the most current Safety Data Sheet (SDS) from your supplier before

commencing work.

Synthesis of 6-Nitropiperonyl Alcohol: A Two-Step
Workflow
The synthesis of 6-nitropiperonyl alcohol is efficiently achieved in two sequential steps

starting from piperonal (also known as heliotropin). The process involves an electrophilic

aromatic nitration followed by a selective reduction of the aldehyde functionality.
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Piperonal

Step 1: Nitration
(Conc. HNO₃)

6-Nitropiperonal

Step 2: Selective Reduction
(NaBH₄, Methanol)

6-Nitropiperonyl Alcohol

Click to download full resolution via product page

Caption: Workflow for the synthesis of 6-Nitropiperonyl Alcohol.

Protocol 1: Nitration of Piperonal to 6-Nitropiperonal
This first step introduces a nitro group at the 6-position of the benzodioxole ring. The electron-

donating nature of the methylenedioxy group directs the electrophilic substitution primarily to

this position.

Materials:

Piperonal

Concentrated Nitric Acid (HNO₃)

Saturated Sodium Bicarbonate (NaHCO₃) solution
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Distilled Water

Round-bottom flask, magnetic stirrer, ice bath, Büchner funnel

Procedure:

In a round-bottom flask equipped with a magnetic stirrer, add piperonal (1.0 g, 6.66 mmol).[9]

Under vigorous magnetic stirring at room temperature (20°C), carefully and slowly add 3.3

mL of concentrated nitric acid. An immediate color change from colorless to yellow will be

observed.[9]

Causality Insight:Vigorous stirring is crucial to ensure proper mixing and to dissipate the

heat generated during the exothermic nitration reaction, preventing side reactions.

Allow the suspension to stir at room temperature. Monitor the reaction progress by Thin

Layer Chromatography (TLC). The reaction is typically complete within 15 minutes.[9]

Once the reaction is complete, cool the reaction mixture in an ice bath. An immediate

precipitation of a yellow solid should occur.[9]

Isolate the yellow solid by vacuum filtration using a Büchner funnel.

Wash the collected solid thoroughly with a saturated NaHCO₃ solution to neutralize any

remaining acid.[9]

Self-Validation Check:Continue washing until the filtrate is no longer acidic (test with pH

paper). This ensures all corrosive acid is removed, which is critical for the stability of the

product and the success of the subsequent step.

Finally, wash the solid with distilled water until the filtrate is neutral (pH ≈ 7).[9]

Dry the purified 6-nitropiperonal. A typical yield is around 95%.

Protocol 2: Selective Reduction to 6-Nitropiperonyl
Alcohol
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This step reduces the aldehyde group to a primary alcohol while leaving the nitro group intact.

Sodium borohydride (NaBH₄) is an ideal reagent for this selective transformation due to its mild

nature.[2][8]

Materials:

6-Nitropiperonal

Methanol (MeOH) or Ethanol

Sodium Borohydride (NaBH₄)

Ammonium Chloride (NH₄Cl) solution (saturated)

Ethyl Acetate (EtOAc)

Erlenmeyer flask, magnetic stirrer, ice bath

Procedure:

Dissolve 6-nitropiperonal (1.0 g, 5.12 mmol) in methanol (20-30 mL) in an Erlenmeyer flask

with magnetic stirring.

Cool the solution in an ice bath to 0-5°C.

Slowly add sodium borohydride (0.2 g, 5.29 mmol, ~1.03 eq) portion-wise over 15 minutes.

Causality Insight:The reduction of aldehydes by NaBH₄ is highly exothermic. Slow, portion-

wise addition at low temperature is essential to control the reaction rate, prevent over-

reduction or side reactions, and ensure safety.

After the addition is complete, remove the ice bath and allow the reaction to stir at room

temperature for 1-2 hours, or until TLC analysis confirms the complete consumption of the

starting aldehyde.

Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl to

decompose the excess NaBH₄ and the borate esters formed.
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Reduce the volume of the solvent under reduced pressure (rotary evaporator).

Extract the aqueous residue with ethyl acetate (3 x 25 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate in vacuo to yield 6-nitropiperonyl alcohol as a solid. The product can

be further purified by recrystallization if necessary.

Application in Pharmaceutical Synthesis: The
Tadalafil Core
While 6-nitropiperonyl alcohol is a valuable intermediate for various targets, its foundational

structure, the piperonal moiety, is a critical starting material for the blockbuster drug Tadalafil

(Cialis®). The synthesis of Tadalafil relies on a highly stereoselective Pictet-Spengler reaction

between D-tryptophan methyl ester and piperonal to construct the key tetrahydro-β-carboline

core.[5][10]
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Starting Materials

D-Tryptophan
Methyl Ester

Pictet-Spengler
Reaction

Piperonal
(Aldehyde Precursor)

cis-Tetrahydro-β-carboline
Intermediate

Further Elaboration
(Acylation, Cyclization)

Tadalafil

Click to download full resolution via product page

Caption: Role of the Piperonal moiety in Tadalafil synthesis.

Protocol 3: Synthesis of the Tadalafil cis-Tetrahydro-β-
carboline Intermediate
This protocol describes the crucial acid-catalyzed condensation and cyclization that forms the

tetracyclic core of Tadalafil. The stereochemical outcome is highly dependent on solvent and

reaction conditions.[3]

Materials:

D-tryptophan methyl ester hydrochloride
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Piperonal

Dichloromethane (DCM) or another suitable aprotic solvent[5]

Trifluoroacetic acid (TFA) or another acid catalyst

Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

Suspend D-tryptophan methyl ester hydrochloride (1.0 eq) and piperonal (1.0-1.1 eq) in

dichloromethane in a round-bottom flask.[5]

Add the acid catalyst (e.g., trifluoroacetic acid) to the suspension.

Causality Insight:The acid serves two purposes: it protonates the aldehyde carbonyl,

making it a more potent electrophile, and it catalyzes the intramolecular electrophilic

aromatic substitution (the cyclization step) onto the indole ring.

Heat the reaction mixture to reflux and maintain for several hours (typically 12-24 hours). The

progress should be monitored by TLC or HPLC to observe the formation of the product and

consumption of reactants.

Upon completion, cool the reaction mixture to room temperature. The product, often as a

hydrochloride salt, may precipitate from the solution.

Isolate the solid product by filtration. Wash the solid with cold solvent (DCM) to remove

unreacted starting materials.

Dry the product. This cis-intermediate is the desired diastereomer for the subsequent steps

leading to Tadalafil.[5] Further purification can be achieved by recrystallization.

Conclusion
6-Nitropiperonyl alcohol stands out as a strategically important intermediate. Its synthesis

from piperonal is straightforward and high-yielding, providing access to a molecule rich in

chemical handles. The primary alcohol allows for esterification or conversion to leaving groups,

while the nitro group can be reduced to an amine, opening pathways to amides, sulfonamides,
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and other nitrogen-containing structures. As demonstrated by the foundational role of its parent

aldehyde, piperonal, in the synthesis of complex drugs like Tadalafil, the 1,3-benzodioxole

framework is of proven value in pharmaceutical development. These protocols and notes

provide a solid, field-proven foundation for researchers to leverage the synthetic potential of

this versatile building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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